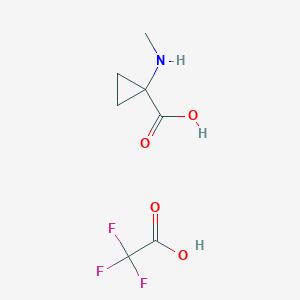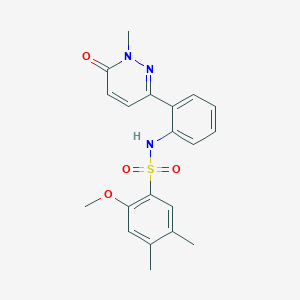![molecular formula C15H10ClFN2O2 B2564212 3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal CAS No. 338400-44-5](/img/structure/B2564212.png)
3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a hydrazono and oxopropanal framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrazone Formation: The synthesis typically begins with the formation of a hydrazone. This involves the reaction of 4-fluorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Aldol Condensation: The hydrazone intermediate is then subjected to an aldol condensation reaction with 4-chlorobenzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under controlled temperature conditions.
Oxidation: The final step involves the oxidation of the aldol product to form the desired 3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of both chlorophenyl and fluorophenyl groups suggests that it may interact with biological targets in unique ways, leading to the development of novel drugs.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal exerts its effects depends on its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The aromatic rings may participate in π-π interactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-2-[2-(4-bromophenyl)hydrazono]-3-oxopropanal
- 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal
- 3-(4-Chlorophenyl)-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanal
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal is unique due to the presence of the fluorophenyl group. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-[(4-fluorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c16-11-3-1-10(2-4-11)15(21)14(9-20)19-18-13-7-5-12(17)6-8-13/h1-9,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWDZKDHLVWMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B2564131.png)
![4-Methylbicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B2564134.png)




![2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole](/img/structure/B2564141.png)
![2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride](/img/structure/B2564143.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2564147.png)
![N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2564148.png)

![N-(5-CHLORO-2-METHOXYPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2564151.png)

